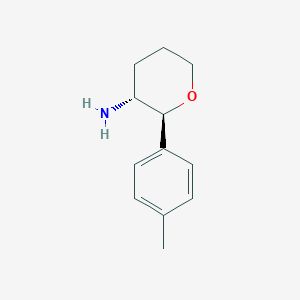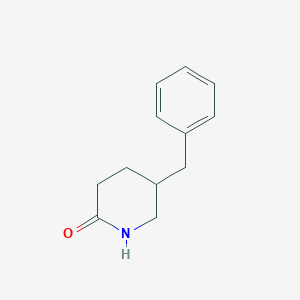![molecular formula C21H20F3N3OS B2512655 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea CAS No. 887896-34-6](/img/no-structure.png)
1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea” is a complex organic molecule that contains a quinoline moiety . Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring fused to a pyridine ring. They are known for their roles in natural and synthetic chemistry and their biological and pharmacological activities .
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives, including the compound , exhibit antibacterial properties. Researchers have explored their potential as antimicrobial agents against various bacterial strains. By disrupting bacterial cell membranes or interfering with essential metabolic pathways, these compounds could contribute to combating bacterial infections .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid with ethylenediamine to form 1-(2-aminoethyl)-5,8-dimethyl-2-oxo-1H-quinoline-3-carboxamide. This intermediate is then reacted with thiophosgene to form 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea. Finally, this compound is reacted with 4-(trifluoromethyl)aniline to form the target compound, 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea.", "Starting Materials": [ "5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid", "ethylenediamine", "thiophosgene", "4-(trifluoromethyl)aniline" ], "Reaction": [ "5,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid is reacted with ethylenediamine in the presence of a coupling agent such as EDCI or DCC to form 1-(2-aminoethyl)-5,8-dimethyl-2-oxo-1H-quinoline-3-carboxamide.", "1-(2-aminoethyl)-5,8-dimethyl-2-oxo-1H-quinoline-3-carboxamide is then reacted with thiophosgene in the presence of a base such as triethylamine to form 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea.", "Finally, 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is reacted with 4-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate to form the target compound, 1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea." ] } | |
CAS RN |
887896-34-6 |
Molecular Formula |
C21H20F3N3OS |
Molecular Weight |
419.47 |
IUPAC Name |
1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C21H20F3N3OS/c1-12-3-4-13(2)18-17(12)11-14(19(28)27-18)9-10-25-20(29)26-16-7-5-15(6-8-16)21(22,23)24/h3-8,11H,9-10H2,1-2H3,(H,27,28)(H2,25,26,29) |
InChI Key |
YQAFOALRDNICBU-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NC3=CC=C(C=C3)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2512575.png)
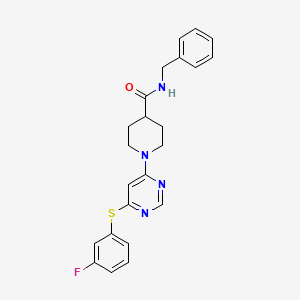
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2512578.png)
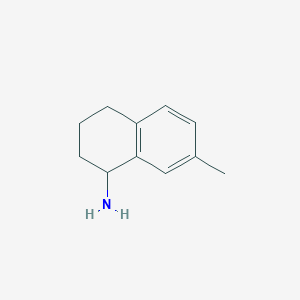
![9-(3-ethoxy-4-hydroxyphenyl)-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2512582.png)
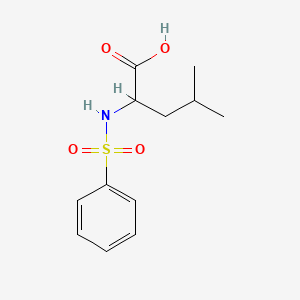
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl 2-chlorobenzoate](/img/structure/B2512585.png)


